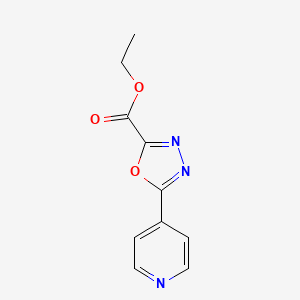

Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-pyridin-4-yl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-13-12-8(16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKFDZBAFPGQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865610-89-5 | |

| Record name | ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with pyridine-4-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: The compound is used in the development of new materials with unique properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Positional Isomerism: Pyridin-4-yl vs. Pyridin-3-yl

- Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate : Substitution at the 3-position of pyridine alters electronic distribution, reducing symmetry compared to the 4-isomer. This may affect intermolecular interactions in crystal packing or binding to biological targets. Both isomers share similar supplier availability (5 suppliers each) .

Aromatic vs. Aliphatic Substituents

- Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 99367-44-9): The methoxy group is electron-donating, increasing electron density on the phenyl ring. This contrasts with the electron-withdrawing pyridine, leading to differences in reactivity (e.g., slower nucleophilic substitution). Molecular weight: 248.24 g/mol .

- Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate : Fluorine substituents enhance lipophilicity and metabolic stability. This compound has 3 suppliers, indicating niche applications in agrochemicals or fluorinated drug candidates .

Functional Group Variations

- Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS 4970-53-0): The amino group at position 5 introduces basicity and hydrogen-bonding capability. Boiling point: 289.1°C; density: 1.362 g/cm³. Used in peptidomimetics due to its resemblance to amino acid side chains .

- Applications include polymer additives .

Physical and Chemical Properties

| Compound Name | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Suppliers | Price (1g) |

|---|---|---|---|---|---|---|

| Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate | Pyridin-4-yl | 245.23* | N/A | N/A | 5 | N/A |

| Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | Methyl | 156.15 | N/A | N/A | 4 | €69.00 |

| Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate | 4-Nitrophenyl | 293.24 | N/A | N/A | 1 | N/A |

| Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | Amino | 157.13 | 289.1 | 1.362 | 3 | N/A |

*Calculated based on molecular formula C₁₁H₁₁N₃O₃.

Biological Activity

Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications based on recent studies.

Structural Characteristics

This compound has the following structural formula:

- Molecular Formula: C₁₀H₉N₃O₃

- SMILES Notation: CCOC(=O)C1=NN=C(O1)C2=CC=NC=C2

- InChI Key: FAKFDZBAFPGQEV-UHFFFAOYSA-N

This compound features a pyridine ring and an oxadiazole moiety, which are known to confer various pharmacological properties.

Anticancer Properties

Recent research has highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. This compound has shown promising activity against various cancer cell lines. For example:

- Cell Lines Tested: HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).

- IC₅₀ Values: The compound exhibited IC₅₀ values in the range of 10 nM to 1.51 μM against these cell lines, indicating potent cytotoxicity .

Table 1: Cytotoxic Activity of this compound

The mechanism by which this compound exerts its anticancer effects involves:

- Induction of Apoptosis: The compound activates mitochondrial pathways leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Accumulation: Increased ROS levels contribute to cellular stress and apoptosis .

- Molecular Docking Studies: Computational studies suggest that this compound interacts effectively with key targets in cancer pathways, supporting its potential as a therapeutic agent .

Other Biological Activities

Beyond anticancer effects, derivatives of oxadiazoles have been reported to exhibit additional biological activities:

- Antimicrobial Activity: Some studies indicate that oxadiazoles possess antibacterial and antifungal properties.

- Anti-inflammatory Effects: These compounds are also being explored for their potential to modulate inflammatory pathways .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various oxadiazole derivatives:

- Synthesis and Evaluation: A study synthesized multiple derivatives of ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole and evaluated their biological activity against different cancer cell lines.

- Structure–Activity Relationship (SAR): Analysis revealed that specific substitutions on the oxadiazole ring enhance biological activity. For instance:

Table 2: Structure–Activity Relationship Insights

| Substitution Position | Effect on Activity |

|---|---|

| Second Position | Bulky aryl groups enhance activity |

| Fifth Position | Aromatic rings linked by aliphatic chains improve efficacy |

Q & A

Q. What is the synthetic pathway for Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via cyclization and esterification reactions. A reported method involves refluxing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with NaOH in ethanol, followed by addition of ethyl chloroacetate and further refluxing. Key conditions include maintaining a 4-hour reflux period, slow cooling, and recrystallization in ethanol-water (4:1), yielding ~62% . Variations in reaction time or solvent ratios may impact purity and yield, necessitating careful optimization.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are standard for structural validation. For example, -NMR identifies carbonyl (C=O) and pyridyl aromatic carbons, while IR confirms C-O-C (oxadiazole) and ester (C=O) stretches. Mass spectra provide molecular ion peaks aligning with the molecular weight (e.g., m/z 235 for CHNO) .

Advanced Research Questions

Q. How is SHELX software utilized in determining the crystal structure of this compound?

SHELXL refines crystal structures using high-resolution X-ray diffraction data. For oxadiazole derivatives, space group determination (e.g., monoclinic P21/c), unit cell parameters (a, b, c, β), and displacement ellipsoids are calculated. SHELXD/SHELXE phases data, while ORTEP-3 visualizes thermal ellipsoids and molecular packing . Discrepancies in atomic positions are resolved via iterative refinement cycles, adjusting occupancy and thermal parameters .

Q. What experimental design principles apply to molecular docking studies targeting GABAA_AA/benzodiazepine receptors?

Docking requires:

- Receptor Preparation : Retrieve receptor PDB files (e.g., 6HUP), remove water, add hydrogens, and assign charges.

- Ligand Preparation : Optimize the compound’s geometry (DFT/B3LYP) and generate conformers.

- Docking Protocol : Use AutoDock Vina with a grid box centered on the binding site. Validate using known ligands (e.g., diazepam) and analyze binding energies (ΔG) and H-bond interactions .

Q. How are in vitro antitumor assays (e.g., against MCF-7 cells) optimized for oxadiazole derivatives?

- Cell Culture : Maintain MCF-7 cells in RPMI-1640 with 10% FBS.

- Dose-Response : Test concentrations (0.1–100 µM) over 48–72 hours.

- Viability Assay : Use MTT or SRB assays, measuring IC values.

- Controls : Include cisplatin and vehicle (DMSO <0.1%). Data normalization and statistical analysis (ANOVA) are critical to validate efficacy .

Q. How can contradictions in spectral data (e.g., unexpected 1H^{1}\text{H}1H-NMR peaks) be resolved?

Contradictions may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.

- HPLC-MS : Identify impurities or by-products (e.g., unreacted thiol intermediates).

- X-ray Diffraction : Resolve structural ambiguities via crystallographic data .

Q. What strategies improve crystallization for X-ray diffraction studies?

- Solvent Screening : Use vapor diffusion with solvents like ethanol/water or DMSO/ethyl acetate.

- Temperature Gradients : Slow cooling from 40°C to 4°C enhances crystal growth.

- Seeding : Introduce microcrystals from prior trials. For oxadiazoles, monoclinic systems often form plate-like crystals suitable for data collection .

Q. How are reaction by-products characterized using chromatographic techniques?

- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane) to track reaction progress.

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) separate by-products. MS or -NMR identifies structures (e.g., uncyclized intermediates or oxidation products) .

Q. What computational methods predict reactivity for further derivatization (e.g., ester hydrolysis)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.